Cas no 876617-33-3 ((R)-Tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate)

(R)-Tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate structure
876617-33-3 structure
Product Name:(R)-Tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate
CAS No:876617-33-3
MF:C10H18FNO2
MW:203.253826618195
CID:4718126
Update Time:2025-07-19

(R)-Tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate
    • (R)-tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate
    • IINGUTRYWMGDBN-QMMMGPOBSA-N
    • FCH3534756
    • tert-butyl (3R)-3-(fluoromethyl)pyrrolidine-1-carboxylate
    • (R)-Tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate
    • Inchi: 1S/C10H18FNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
    • InChI Key: IINGUTRYWMGDBN-QMMMGPOBSA-N
    • SMILES: FC[C@H]1CN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Topological Polar Surface Area: 29.5

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Additional information on (R)-Tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate

Introduction to (R)-Tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate (CAS No. 876617-33-3)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (R)-Tert-butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate, with the CAS number 876617-33-3, has emerged as a compound of significant interest due to its unique structural and functional properties. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their versatility in medicinal chemistry. The presence of a tert-butyl group and a fluoromethyl substituent in its molecular framework imparts distinct characteristics that make it a valuable scaffold for drug discovery and development.

The (R)-configuration of the pyrrolidine ring is particularly noteworthy, as it influences the stereochemical properties of the compound. Stereoisomers can exhibit vastly different biological activities, making the precise control of chirality essential in pharmaceutical applications. The tert-butyl group, a bulky alkyl moiety, contributes to steric hindrance, which can be strategically utilized to modulate binding interactions with biological targets. On the other hand, the fluoromethyl group introduces a fluorine atom, a well-known pharmacophore that enhances metabolic stability and binding affinity. These features collectively make (R)-Tert-butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in fluorinated compounds due to their ability to improve drug-like properties such as lipophilicity, solubility, and bioavailability. The incorporation of fluorine into drug molecules often leads to enhanced pharmacokinetic profiles and increased therapeutic efficacy. Research has demonstrated that fluorine atoms can influence molecular interactions at the atomic level, leading to more potent and selective drug candidates. The (R)-Tert-butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate molecule exemplifies this trend by combining the benefits of fluorination with the chiral properties of pyrrolidine derivatives.

The synthesis of (R)-Tert-butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include asymmetric hydrogenation or resolution techniques to achieve the desired (R)-configuration. The introduction of the fluoromethyl group often requires advanced methods such as metal-catalyzed cross-coupling reactions or halogen exchange processes. These synthetic strategies underscore the compound's complexity and the expertise required to produce it in high purity.

The potential applications of (R)-Tert-butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate are diverse and span across multiple therapeutic areas. Its structural motifs suggest utility in developing central nervous system (CNS) drugs, where pyrrolidine derivatives are frequently encountered due to their ability to cross the blood-brain barrier. Additionally, its fluorinated nature may make it suitable for antiviral or anticancer agents, where fluorine-containing compounds have shown considerable promise. Preliminary studies have begun to explore its interactions with various biological targets, providing insights into its potential pharmacological activity.

One particularly exciting aspect of this compound is its potential in modulating enzyme activity. Enzymes are critical targets in drug development, and many therapeutics work by inhibiting or activating specific enzymatic pathways. The unique combination of substituents in (R)-Tert-butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate may allow it to interact with enzyme active sites in a manner that is both specific and potent. This has led to investigations into its effects on enzymes such as kinases and proteases, which are implicated in numerous diseases.

The field of Medicinal Chemistry is continually evolving, driven by advancements in synthetic methodologies and computational tools. The development of (R)-Tert-butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate represents a convergence of these advancements, showcasing how modern chemistry can be leveraged to create novel molecular entities with tailored properties. As research progresses, it is anticipated that this compound will find applications beyond its initial scope, further demonstrating its versatility and importance.

In conclusion, (R)-Tert-butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate (CAS No. 876617-33-3) is a compound with remarkable potential in pharmaceutical research. Its unique structural features, including the chiral pyrrolidine ring and fluoromethyl substituent, make it a valuable scaffold for drug discovery. The ongoing studies into its biological activity and synthetic pathways highlight its significance as a molecular building block for future therapeutics. As our understanding of chemical biology deepens, compounds like this are poised to play an increasingly important role in addressing complex diseases.

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